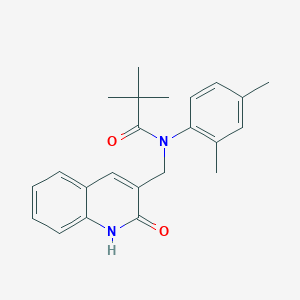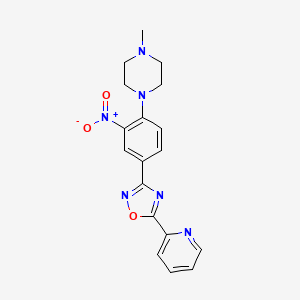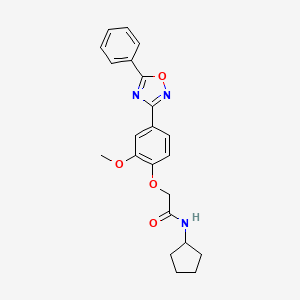
N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, also known as CP-96345, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CP-96345 belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
科学研究应用
N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. In a study conducted by Liu et al., this compound was found to inhibit the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. demonstrated that this compound has potential neuroprotective effects against ischemic brain injury in rats. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.
作用机制
The mechanism of action of N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In a study conducted by Liu et al., this compound was found to induce apoptosis and cell cycle arrest in human lung cancer cells. Another study by Zhang et al. demonstrated that this compound has potential neuroprotective effects against ischemic brain injury in rats. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.
实验室实验的优点和局限性
One of the main advantages of N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to exhibit low toxicity in vitro and in vivo, which makes it a promising candidate for further development. However, one of the limitations of this compound is its low solubility, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for the development of N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its biological activities. Further studies are also needed to evaluate the efficacy and safety of this compound in preclinical and clinical settings. Finally, the development of novel formulations or delivery systems may improve the bioavailability and efficacy of this compound.
合成方法
N-cyclopentyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, which is then converted into the corresponding acid chloride by reacting it with thionyl chloride. The acid chloride is then reacted with 2-methoxy-4-(4-aminophenoxy)phenol in the presence of a base to form the intermediate product. The final product is obtained by reacting the intermediate product with cyclopentylamine in the presence of a coupling agent.
属性
IUPAC Name |
N-cyclopentyl-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-19-13-16(21-24-22(29-25-21)15-7-3-2-4-8-15)11-12-18(19)28-14-20(26)23-17-9-5-6-10-17/h2-4,7-8,11-13,17H,5-6,9-10,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYISMIXZGTJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

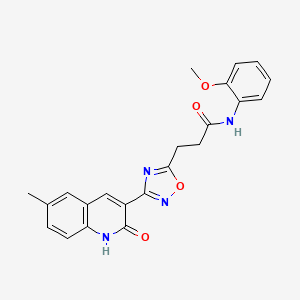
![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7693759.png)
![2-(4-chlorophenoxy)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693774.png)
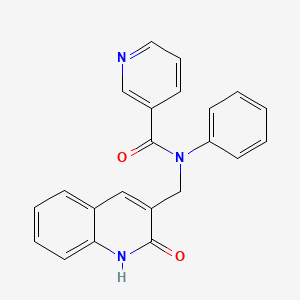

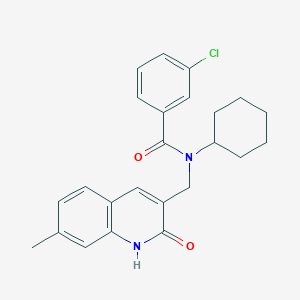
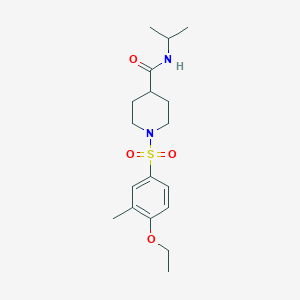
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)

